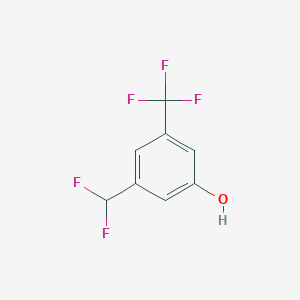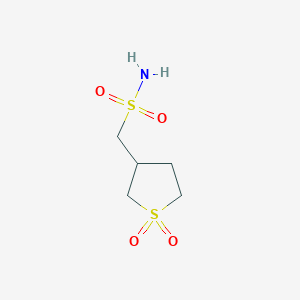![molecular formula C13H20ClNS B13221877 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4-methylthiophenol with cyclohexanone, followed by reductive amination and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives .
Applications De Recherche Scientifique
4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride include:
- 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Methylphenyl)sulfanyl]cyclohexanamine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H20ClNS |
|---|---|
Poids moléculaire |
257.82 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NS.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-3,6-7,11,13H,4-5,8-9,14H2,1H3;1H |
Clé InChI |
KXHZBJUADDBCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2CCC(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
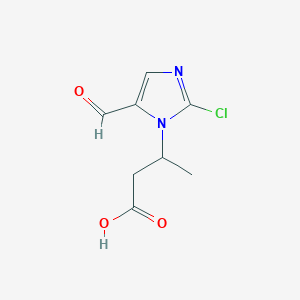
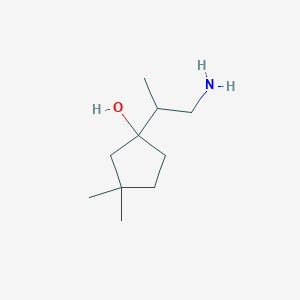
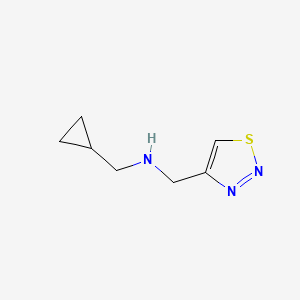
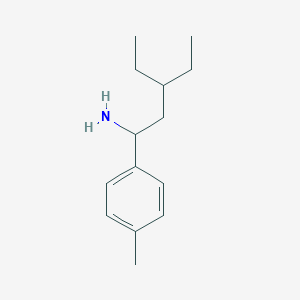
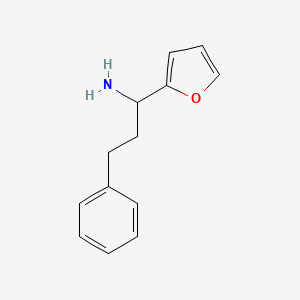
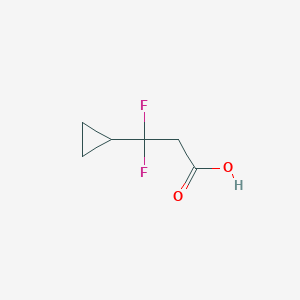
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)

![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
